molecular formula C14H16ClN3O3S2 B11008489 Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11008489
M. Wt: 373.9 g/mol
InChI Key: NONIJNRGQZQQIM-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are known for their diverse biological activities and are integral in various pharmaceutical and industrial applications . This compound, with its unique structure, holds potential in multiple scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chloro and methyl groups. Key steps include:

    Formation of the Thiazole Ring: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: Methyl groups are introduced using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound exhibits potential antimicrobial and antifungal properties. It is studied for its ability to inhibit the growth of various pathogens, making it a candidate for new antimicrobial agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

Industrially, the compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through the interaction with biological macromolecules. The thiazole ring system can interact with enzymes and receptors, modulating their activity. The chloro and methyl groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual thiazole rings and specific functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C14H16ClN3O3S2

Molecular Weight

373.9 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H16ClN3O3S2/c1-6(2)5-8-10(12(20)21-4)17-14(23-8)18-11(19)9-7(3)22-13(15)16-9/h6H,5H2,1-4H3,(H,17,18,19)

InChI Key

NONIJNRGQZQQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC

Origin of Product

United States

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